
4-methyloxan-3-amine hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyloxan-3-amine hydrochloride, Mixture of diastereomers, is a versatile compound widely used in scientific research. This compound is known for its diverse applications in drug development, organic synthesis, and biochemical studies. The presence of diastereomers adds complexity to its chemical behavior, making it a valuable asset for various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-methyloxan-3-amine hydrochloride involves several synthetic routes. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-methyloxan-3-amine hydrochloride typically involves large-scale synthesis using optimized reaction conditions. The use of advanced techniques, such as chiral chromatography, allows for the efficient separation of diastereomers, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyloxan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of diastereomers, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of 4-methyloxan-3-amine hydrochloride include enantiomerically pure chiral reagents, carboxylic acids, and oxidizing or reducing agents . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of 4-methyloxan-3-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, the reaction with a chiral carboxylic acid can yield diastereomeric esters, which can be further hydrolyzed to obtain enantiomerically pure alcohols .
Wissenschaftliche Forschungsanwendungen
4-methyloxan-3-amine hydrochloride is extensively used in scientific research due to its unique properties and versatility. Some of its applications include:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients, contributing to the development of new drugs.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biochemical Studies: The compound is employed in biochemical research to investigate enzyme-substrate interactions, protein folding, and other biological processes.
Industrial Applications: In the industry, 4-methyloxan-3-amine hydrochloride is used in the production of specialty chemicals and materials, enhancing the performance and functionality of various products.
Wirkmechanismus
The mechanism of action of 4-methyloxan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The presence of diastereomers can affect the binding affinity and selectivity of the compound, leading to different biological outcomes .
Vergleich Mit ähnlichen Verbindungen
4-methyloxan-3-amine hydrochloride can be compared with other similar compounds, such as:
4-methyloxan-3-amine: This compound lacks the hydrochloride salt form and may exhibit different solubility and reactivity properties.
3-aminotetrahydrofuran: A structurally similar compound that may have different stereochemical properties and reactivity.
4-methyloxan-3-ol: An alcohol derivative that can undergo different chemical reactions compared to the amine hydrochloride.
The uniqueness of 4-methyloxan-3-amine hydrochloride lies in its diastereomeric mixture, which adds complexity and versatility to its chemical behavior and applications .
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
4-methyloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-8-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H |
InChI-Schlüssel |
JOUMDPRRYPXZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOCC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


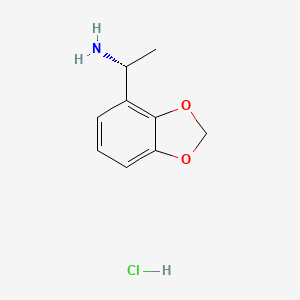

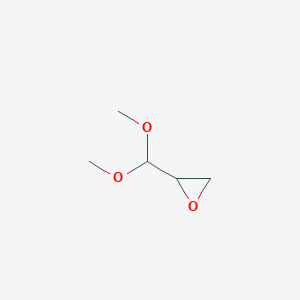
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
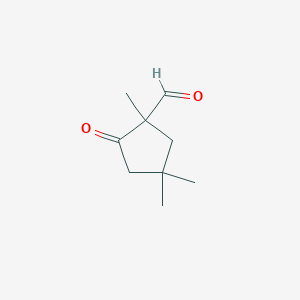
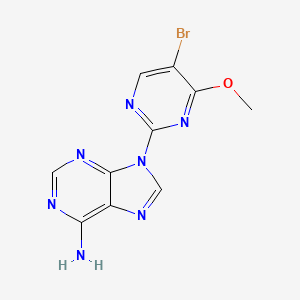
![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
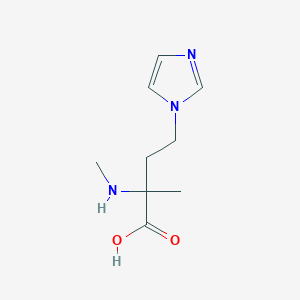
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)

